Home > Products > Building Blocks P4326 > 4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid
4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid - 1017384-80-3

4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid

Catalog Number: EVT-1644464
CAS Number: 1017384-80-3
Molecular Formula: C16H17FN2O4
Molecular Weight: 320.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: DQP-1105 is a potent N-methyl-d-aspartate (NMDA) receptor antagonist exhibiting significant selectivity for GluN2C- and GluN2D-containing receptors. [] Research suggests it acts through a noncompetitive mechanism, likely by inhibiting a pregating step without affecting open pore stability or channel closing rates. []

    Relevance: While structurally distinct from 4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid, DQP-1105 shares the presence of a 4-oxobutanoic acid moiety. [] This, alongside their shared focus on NMDA receptor modulation, suggests potential overlap in their biological activity and target interactions. Both compounds belong to a broader class of molecules designed for potential therapeutic applications in neurological disorders.

1-[4-[3-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone (Iloperidone)

    Compound Description: Iloperidone is a benzisoxazole derivative classified as an atypical antipsychotic agent. [, ] It exhibits potent antagonistic activity against both dopamine D2 and serotonin 5-HT2 receptors. [, ] Iloperidone has demonstrated efficacy in various animal models for antipsychotic activity with a lower risk of extrapyramidal side effects compared to typical antipsychotics. [, ]

6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives

    Compound Description: This refers to a series of compounds designed as potential treatments for behavioral and psychological symptoms of dementia (BPSD). [] These derivatives were synthesized to target multiple receptors, including 5-HT6, 5-HT7, 5-HT2A, and D2 receptors. [] One specific compound within this series, N-[4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]butyl]benzothiophene-2-sulfonamide (72), demonstrated potent antagonistic activity at 5-HT6 and D2 receptors, while exhibiting minimal interactions with hERG channels and M1 receptors, reducing the likelihood of adverse side effects. []

Overview

4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid is a compound characterized by its unique molecular structure and potential applications in medicinal chemistry. Its molecular formula is C16H17FN2O4C_{16}H_{17}FN_{2}O_{4}, with a molecular weight of approximately 320.316 g/mol. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities and therapeutic potential.

Source and Classification

This compound can be sourced from various chemical suppliers, including LGC Standards and Sigma-Aldrich, where it is often classified under pharmaceutical intermediates or research chemicals. The compound is noted for its purity levels exceeding 95%, as determined by high-performance liquid chromatography (HPLC) methods . It is typically produced on demand, indicating its specialized use in research and development settings.

Synthesis Analysis

Methods

The synthesis of 4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid can involve several steps, typically beginning with the formation of the piperidine ring followed by the introduction of the benzisoxazole moiety.

Technical Details

One common synthetic route involves:

  1. Formation of the Benzisoxazole: The initial step includes the cyclization of appropriate precursors to form the benzisoxazole structure.
  2. Piperidine Attachment: The next step involves functionalizing a piperidine derivative to attach to the benzisoxazole.
  3. Acylation: Finally, acylation reactions are performed to introduce the oxobutanoic acid functionality.

These methods may vary depending on specific laboratory protocols and desired yields .

Molecular Structure Analysis

Structure

The molecular structure of 4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid can be represented using various chemical notations:

  • SMILES Notation: OC(=O)CCC(=O)N1CCC(CC1)c2noc3cc(F)ccc23
  • InChI: InChI=1S/C16H17FN2O4/c17-11-1-2-12-13(9-11)23-18-16(12)10-5-7-19(8-6-10)14(20)3-4-15(21)22/h1-2,9-10H,3-8H2,(H,21,22)

Data

The compound exhibits a complex structure that integrates a piperidine ring with a fluorinated benzisoxazole moiety, contributing to its pharmacological properties .

Chemical Reactions Analysis

Reactions

The compound participates in various chemical reactions typical of carboxylic acids and amines. Key reactions may include:

  1. Esterification: Reacting with alcohols to form esters.
  2. Amide Formation: Reacting with amines to produce amides.
  3. Nucleophilic Substitution: The presence of fluorine allows for nucleophilic substitution reactions, enhancing its reactivity profile.

Technical Details

These reactions can be facilitated under mild conditions using catalysts or specific reagents tailored to achieve high selectivity and yield .

Mechanism of Action

The mechanism of action for 4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid primarily involves its interaction with biological targets such as receptors or enzymes within cellular pathways. The presence of both the piperidine and benzisoxazole structures suggests potential activity on neurotransmitter systems or as an enzyme inhibitor.

Process

Upon administration, the compound may bind to specific receptors or enzymes, influencing signaling pathways related to various physiological processes. Further studies are required to elucidate its exact mechanisms and therapeutic implications .

Physical and Chemical Properties Analysis

Physical Properties

The compound is typically stored at a temperature of +4°C and has a short shelf life due to its reactivity. It is presented in a neat form for laboratory use.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents but may have limited solubility in water.
  • Stability: Stability can vary based on environmental conditions such as temperature and light exposure.

Relevant data indicates that careful handling is required due to its potential reactivity with moisture or other reactive substances .

Applications

Scientific Uses

4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid has potential applications in:

  1. Pharmaceutical Research: As a lead compound for developing new therapeutic agents targeting neurological disorders.
  2. Biochemical Studies: Investigating its role in enzyme inhibition or receptor modulation.
  3. Synthetic Chemistry: Serving as an intermediate in the synthesis of more complex molecules with desired biological activities.

The compound's unique structural features make it a valuable asset in ongoing research within medicinal chemistry and pharmacology .

Synthetic Pathways and Optimization Strategies for 4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic Acid

Design Rationale for Benzisoxazole-Piperidine Hybrid Architectures

The structural core of 4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid integrates two pharmacologically significant motifs: a 6-fluoro-1,2-benzisoxazole ring and a C4-substituted piperidine, linked through a butanoic acid spacer. This hybrid design leverages the rigid aromatic scaffold of benzisoxazole for target engagement and the conformational flexibility of piperidine for optimal spatial positioning. The 6-fluoro substituent enhances electron-withdrawing properties, improving metabolic stability and membrane permeability, while the terminal carboxylic acid enables salt formation for solubility modulation or conjugation to solid supports [1] [9].

In antipsychotic analogs like paliperidone, the benzisoxazole-piperidine unit demonstrates high affinity for neurological targets, validating its utility as a privileged scaffold. The 4-oxobutanoic acid linker in this compound extends functionality for further derivatization—such as amide coupling or esterification—making it a versatile intermediate for prodrug development or polymer conjugation. Computational models indicate that the spacer length (four methylene units) balances flexibility and distance constraints, allowing the carboxylic acid to occupy solvent-exposed regions without steric clashes in target binding pockets [5] [8].

Catalytic Fluorination Techniques in Benzisoxazole Ring Functionalization

Selective fluorination at the C6 position of the benzisoxazole ring is achieved via halogen-exchange catalysis or electrophilic fluorination. The preferred route employs nucleophilic aromatic substitution (SNAr) on a 6-chloro-1,2-benzisoxazole precursor using potassium fluoride (KF) or cesium fluoride (CsF) in aprotic dipolar solvents (e.g., DMSO or DMF) at 140–160°C. This method achieves >95% regioselectivity but requires rigorous anhydrous conditions to prevent hydrolysis [9].

Alternative approaches include Balz-Schiemann reactions, where a 6-aminobenzisoxazole diazonium salt is treated with fluoroboric acid (HBF₄), though yields are moderate (65–75%) due to competing decomposition. Modern catalytic fluorination using Pd(0) complexes (e.g., Pd₂(dba)₃) with aryl boronic esters enables late-stage fluorination but remains cost-prohibitive for scale-up. Microwave-assisted fluorination reduces reaction times from 24 hours to 30 minutes, enhancing atom economy while minimizing byproducts like 6-hydroxybenzisoxazole [5] [9].

Table 1: Comparative Fluorination Methods for 6-Fluorobenzisoxazole Synthesis

MethodReagent/CatalystYield (%)Byproducts
Halogen ExchangeKF/CsF, DMSO, 160°C85–926-Hydroxy derivative
Balz-SchiemannNaNO₂/HBF₄, 0°C65–75Phenolic compounds
Pd-CatalyzedPd₂(dba)₃/XPhos, Selectfluor78Dehalogenated species
Microwave-Assisted SNArKF, DMF, 180°C, 30 min90<5% hydrolysis products

Solid-Phase Synthesis Approaches for Piperidine-Oxobutanoic Acid Conjugates

Conjugation of 4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine to succinic anhydride is optimized via solid-phase peptide synthesis (SPPS) principles. The piperidine nitrogen (N1) is first protected as a tert-butoxycarbonyl (Boc) derivative, while the carboxylic acid of 4-oxobutanoic acid is anchored to 2-chlorotrityl chloride resin. After deprotection with trifluoroacetic acid (TFA), the piperidine is coupled to the resin-bound acid using in situ activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP in dichloromethane (DCM) with diisopropylethylamine (DIPEA) [4] [7].

This strategy minimizes racemization and suppresses dialkylation byproducts. Cleavage from the resin with 20% hexafluoroisopropanol (HFIP) in DCM yields the target compound with >90% purity. Solution-phase alternatives require stoichiometric coupling agents (e.g., DCC/DMAP) and extensive purification to remove dicyclohexylurea, reducing overall yields to 70–75%. The solid-phase route enhances scalability, with resin loading capacities of 0.8–1.2 mmol/g enabling multigram synthesis [7].

Table 2: Coupling Agents for Piperidine-Oxobutanoic Acid Conjugation

Coupling AgentSolventYield (%)Purity (HPLC)Reaction Time
HATUDCM92>95%2 h
DCC/DMAPTHF7585%12 h
EDCI/HOBtDMF8090%4 h
PyBOPDMF8893%3 h

Impurity Control During Nucleophilic Substitution at Piperidine N1

Nucleophilic substitution at the piperidine N1 position is prone to overalkylation and hydrolysis impurities. Key impurities include:

  • Dialkylated piperidine: Forms when excess succinic anhydride reacts with both N1 and the piperidine nitrogen’s transiently deprotonated form. Controlled anhydride addition (1.05 equiv) at −10°C suppresses this pathway.
  • Carboxylic acid hydrolysis product: Arises from water contamination during storage or reaction, converting the oxobutanoic acid to succinic acid. Strict moisture control (<50 ppm) and molecular sieves mitigate this risk [3] [5].
  • Benzisoxazole ring-opened species: Generated under strongly acidic/basic conditions via C2–N bond scission. Maintaining pH 6–8 during synthesis is critical [4].

Chromatographic purification (reverse-phase HPLC) with trifluoroacetic acid (0.1% v/v) as a mobile-phase modifier resolves these impurities. Crystallization from toluene/methanol mixtures (3:1 v/v) enhances purity to >99.5% by precipitating impurities with lower solubility. In situ FTIR monitors the characteristic carbonyl stretch (1715 cm⁻¹ for acid, 1690 cm⁻¹ for ester) to detect hydrolysis early [1] [8].

Table 3: Major Impurities in N1-Alkylation of 4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine

ImpurityOriginControl StrategyDetection Method
Dialkylated piperidineExcess succinic anhydrideAnhydride stoichiometry (1.05 equiv), −10°CHPLC (tR = 8.2 min)
Succinic acidHydrolysis of oxobutanoic acidMolecular sieves, anhydrous solventsTLC (Rf = 0.3)
Ring-opened diolAcid/base-catalyzed ring openingpH control (6–8)LC-MS (m/z 215)
6-Hydroxybenzisoxazole analogIncomplete fluorinationKF purity >99%, moisture exclusionNMR (δ 10.2 ppm, OH)

Properties

CAS Number

1017384-80-3

Product Name

4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid

IUPAC Name

4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid

Molecular Formula

C16H17FN2O4

Molecular Weight

320.31 g/mol

InChI

InChI=1S/C16H17FN2O4/c17-11-1-2-12-13(9-11)23-18-16(12)10-5-7-19(8-6-10)14(20)3-4-15(21)22/h1-2,9-10H,3-8H2,(H,21,22)

InChI Key

MYOCZUKWKLGQJB-UHFFFAOYSA-N

SMILES

C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)C(=O)CCC(=O)O

Canonical SMILES

C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)C(=O)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.